molecular formula C42H33F5N2O6 B613383 Fmoc-lys(fmoc)-opfp CAS No. 132990-14-8

Fmoc-lys(fmoc)-opfp

Cat. No. B613383
CAS RN: 132990-14-8
M. Wt: 756.73
InChI Key: OBFVHZCPMVZYQG-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the adsorption isotherms of compounds like Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) on molecularly imprinted polymers. This research highlights the specific interactions and binding sites for compounds structurally similar to Fmoc-lys(fmoc)-opfp, which is crucial for applications in selective separation and sensor technologies (Kim & Guiochon, 2005).

  • Solid-Phase Synthesis of Glycopeptides : Meinjohanns et al. (1995) discussed the use of Fmoc-amino acids in the solid-phase synthesis of O-GlcNAc glycopeptides. This method is particularly relevant for synthesizing complex biological molecules, demonstrating the utility of this compound in peptide synthesis (Meinjohanns et al., 1995).

  • Dipeptide-Based Functional Hypergelator : Chakraborty et al. (2020) explored a minimalistic dipeptide, including Fmoc-Lys(Fmoc)-Asp, as a hypergelator with potential biomedical applications. Their research demonstrates the unique self-assembly and functional properties of such compounds, which are essential for developing new materials in nanotechnology and biomedicine (Chakraborty et al., 2020).

  • Asparagine Coupling in Peptide Synthesis : Gausepohl et al. (2009) investigated the use of Fmoc-Asn-OPfp in Fmoc solid-phase peptide synthesis. This study provides insights into the optimization of peptide synthesis, which is relevant to the utilization of this compound (Gausepohl et al., 2009).

  • Supramolecular Gels Based on Amino Acids : A study by Croitoriu et al. (2021) explored the use of FMOC-functionalized amino acids like FMOC-Lys(FMOC)-OH in creating supramolecular gels. This research is significant for the development of biomaterials and drug delivery systems (Croitoriu et al., 2021).

Mechanism of Action

Target of Action

Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the amino group of the amino acid in the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group for the amino functionality, simplifying purification processes during peptide formation .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in the unmasking of the primary amines, allowing for further reactions or interactions to take place.

Biochemical Pathways

The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with a high degree of accuracy and efficiency . The removal of the Fmoc group allows for the continuation of the peptide synthesis, leading to the formation of the desired peptide sequence.

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is facilitated by basic conditions, typically achieved with the use of piperidine . Additionally, the reaction is often carried out in organic solvents, which can influence the reaction’s efficiency and the stability of the compound .

Safety and Hazards

When handling “Fmoc-lys(fmoc)-opfp”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVHZCPMVZYQG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692815
Record name Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132990-14-8
Record name Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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